MERS-CoV-IN-1
Overview
Description
MERS-CoV-IN-1 is a chemical compound known for its potent inhibitory activity against coronaviruses, specifically the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). This compound is utilized in pharmaceutical compositions aimed at preventing diseases induced by these viruses .
Preparation Methods
The synthesis of MERS-CoV-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and documented in patents. general methodologies include:
Chemical Synthesis: This involves the preparation of the core structure through a series of chemical reactions, including condensation, cyclization, and functional group modifications.
Industrial Production: Large-scale production typically involves optimizing the reaction conditions to maximize yield and purity. .
Chemical Reactions Analysis
MERS-CoV-IN-1 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, and are crucial in modifying the compound’s functional groups.
Substitution Reactions: These involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
MERS-CoV-IN-1 has significant applications in scientific research, particularly in:
Chemistry: Used as a model compound to study the inhibition mechanisms of coronaviruses.
Biology: Employed in research to understand the interaction between viral proteins and inhibitors.
Medicine: Investigated for its potential use in antiviral therapies to treat infections caused by MERS-CoV and SARS-CoV.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting coronaviruses .
Mechanism of Action
The mechanism of action of MERS-CoV-IN-1 involves its interaction with viral proteins, specifically the spike glycoprotein and the main protease. By binding to these targets, this compound inhibits the virus’s ability to enter host cells and replicate. The compound’s high affinity for these proteins disrupts the viral life cycle, preventing the spread of infection .
Comparison with Similar Compounds
MERS-CoV-IN-1 is unique due to its high specificity and potency against MERS-CoV and SARS-CoV. Similar compounds include:
Nirmatrelvir: A protease inhibitor used against SARS-CoV-2.
Ensitrelvir: Another protease inhibitor with broad-spectrum activity.
3CLpro Inhibitors: Compounds like 5d and 11d, which have shown efficacy against both SARS-CoV-2 and MERS-CoV .
This compound stands out due to its specific targeting of MERS-CoV and its potential use in preventing coronavirus-induced diseases.
Properties
IUPAC Name |
2-[(4-phenoxyphenoxy)methyl]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c20-19-9-5-4-6-15(19)14-21-16-10-12-18(13-11-16)22-17-7-2-1-3-8-17/h1-13H,14,20H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSQUIZZPAFLIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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